Cas no 1339467-18-3 (3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride)

3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- 3-[(2-methylcyclohexyl)oxy]propane-1-sulfonyl chloride
- 1-Propanesulfonyl chloride, 3-[(2-methylcyclohexyl)oxy]-
- 3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride
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- インチ: 1S/C10H19ClO3S/c1-9-5-2-3-6-10(9)14-7-4-8-15(11,12)13/h9-10H,2-8H2,1H3
- InChIKey: LQGJQLNRFXQAKW-UHFFFAOYSA-N
- ほほえんだ: ClS(CCCOC1CCCCC1C)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 51.8
3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422421-50mg |
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride |
1339467-18-3 | 98% | 50mg |
¥21384 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422421-250mg |
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride |
1339467-18-3 | 98% | 250mg |
¥21842 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422421-1g |
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride |
1339467-18-3 | 98% | 1g |
¥23758 | 2023-04-15 | |
Enamine | EN300-1144368-1.0g |
3-[(2-methylcyclohexyl)oxy]propane-1-sulfonyl chloride |
1339467-18-3 | 1g |
$943.0 | 2023-05-26 | ||
Enamine | EN300-1144368-2.5g |
3-[(2-methylcyclohexyl)oxy]propane-1-sulfonyl chloride |
1339467-18-3 | 95% | 2.5g |
$810.0 | 2023-10-25 | |
Enamine | EN300-1144368-5.0g |
3-[(2-methylcyclohexyl)oxy]propane-1-sulfonyl chloride |
1339467-18-3 | 5g |
$2732.0 | 2023-05-26 | ||
Enamine | EN300-1144368-1g |
3-[(2-methylcyclohexyl)oxy]propane-1-sulfonyl chloride |
1339467-18-3 | 95% | 1g |
$414.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422421-100mg |
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride |
1339467-18-3 | 98% | 100mg |
¥19393 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422421-500mg |
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride |
1339467-18-3 | 98% | 500mg |
¥24429 | 2023-04-15 | |
Enamine | EN300-1144368-0.1g |
3-[(2-methylcyclohexyl)oxy]propane-1-sulfonyl chloride |
1339467-18-3 | 95% | 0.1g |
$364.0 | 2023-10-25 |
3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chlorideに関する追加情報
Introduction to 3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride (CAS No. 1339467-18-3) and Its Applications in Modern Chemical Biology
3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride, identified by the CAS number 1339467-18-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatility in synthetic chemistry, particularly in the modification of biomolecules and the development of novel pharmaceutical agents. The presence of a bulky 2-methylcyclohexyl group and an oxypropane-1-sulfonyl chloride moiety imparts distinct reactivity and steric characteristics, making it a valuable intermediate in various synthetic protocols.
The sulfonyl chloride functional group is known for its high reactivity, enabling facile introduction of sulfonate esters into biomolecules through nucleophilic substitution reactions. This property is particularly useful in drug discovery and biotechnology, where sulfonate-containing derivatives often exhibit enhanced solubility, bioavailability, and binding affinity. The 2-methylcyclohexyl substituent, on the other hand, provides steric hindrance and lipophilicity, which can be strategically employed to modulate the pharmacokinetic profiles of drug candidates. Together, these structural features make 3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride a promising building block for the synthesis of complex molecules.
In recent years, the application of 3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride has expanded into several cutting-edge areas of chemical biology. One notable area is the development of protease inhibitors, where sulfonyl chlorides are frequently used to introduce sulfonamido groups into active-site-directed inhibitors. The bulky 2-methylcyclohexyl group can help to optimize binding interactions by reducing unwanted side reactions with non-target residues. For instance, studies have demonstrated its utility in designing inhibitors targeting matrix metalloproteinases (MMPs), which are enzymes implicated in various pathological processes such as cancer metastasis and inflammation.
Another emerging application lies in the field of carbohydrate chemistry. The sulfonyl chloride moiety allows for efficient derivatization of glycosylated compounds, enabling the synthesis of glycoside-based drugs and probes. The 2-methylcyclohexyl group can enhance the stability of these derivatives against hydrolysis, making them suitable for long-term biological studies. Recent research has highlighted its role in constructing novel lectin inhibitors, which have potential applications in immunotherapy and anti-adhesion therapies.
The compound's reactivity also makes it valuable in peptide coupling reactions. Sulfonamides formed from sulfonyl chlorides are stable and highly reactive toward nucleophiles, facilitating efficient amide bond formation between peptides or between peptides and other biomolecules. This has been particularly useful in solid-phase peptide synthesis (SPPS), where orthogonal coupling conditions are required to avoid side reactions. The steric bulk provided by the 2-methylcyclohexyl group can prevent unwanted self-coupling or polymerization of peptides, improving yield and purity.
Advances in computational chemistry have further enhanced the utility of 3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride. Molecular modeling studies have revealed that the compound's binding affinity can be fine-tuned by adjusting substituents around the sulfonyl group. For example, computational docking has been used to predict optimal conformations for drug-like molecules derived from this scaffold, guiding experimental design efforts. These insights have accelerated the discovery of novel bioactive compounds with improved pharmacological profiles.
The synthesis of 3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride itself presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step processes starting from readily available precursors such as 2-methylcyclohexanol or epichlorohydrin. Recent innovations have focused on optimizing these pathways to improve yield and reduce environmental impact. For instance, catalytic methods employing transition metals have been explored to streamline certain steps while maintaining high regioselectivity.
Future directions for research on 3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride may include exploring its role in developing enzyme inhibitors with improved selectivity profiles. By leveraging structure-based design principles combined with machine learning algorithms, researchers aim to identify modifications that enhance target specificity while minimizing off-target effects. Additionally, green chemistry approaches could be adopted to develop more sustainable synthetic methodologies.
In conclusion,3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride (CAS No. 1339467-18-3) represents a versatile intermediate with broad applications in chemical biology and drug discovery. Its unique structural features enable diverse modifications for tailoring bioactivity and pharmacokinetic properties. As research continues to uncover new synthetic strategies and biological functions,this compound is poised to remain a cornerstone in modern medicinal chemistry.
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